Cas no 1537764-75-2 (2,4,5-trifluorobenzene-1-carbothioamide)

2,4,5-Trifluorobenzene-1-carbothioamide is a fluorinated aromatic thioamide compound with notable applications in pharmaceutical and agrochemical research. Its key structural features include a benzene ring substituted with three fluorine atoms at the 2, 4, and 5 positions, along with a carbothioamide functional group at the 1-position. This configuration enhances its reactivity and binding affinity, making it a valuable intermediate in the synthesis of biologically active molecules. The fluorine substitutions improve metabolic stability and lipophilicity, while the thioamide group offers versatility in further derivatization. The compound is particularly useful in medicinal chemistry for developing enzyme inhibitors and receptor modulators due to its precise electronic and steric properties.
2,4,5-trifluorobenzene-1-carbothioamide structure
1537764-75-2 structure
Product Name:2,4,5-trifluorobenzene-1-carbothioamide
CAS No:1537764-75-2
MF:C7H4F3NS
MW:191.173570632935
MDL:MFCD22116014
CID:4604657
PubChem ID:82669625
Update Time:2025-11-02

2,4,5-trifluorobenzene-1-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • 2,4,5-trifluorobenzothioamide
    • 2,4,5-trifluorobenzothioamide(WXC04417)
    • Benzenecarbothioamide, 2,4,5-trifluoro-
    • 2,4,5-trifluorobenzene-1-carbothioamide
    • MDL: MFCD22116014
    • Inchi: 1S/C7H4F3NS/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12)
    • InChI Key: ICXNMNPXOLVDCO-UHFFFAOYSA-N
    • SMILES: C1(C(N)=S)=CC(F)=C(F)C=C1F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1

2,4,5-trifluorobenzene-1-carbothioamide Pricemore >>

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Additional information on 2,4,5-trifluorobenzene-1-carbothioamide

Comprehensive Guide to 2,4,5-Trifluorobenzene-1-carbothioamide (CAS No. 1537764-75-2): Properties, Applications, and Market Insights

2,4,5-Trifluorobenzene-1-carbothioamide (CAS No. 1537764-75-2) is a fluorinated aromatic compound with a thioamide functional group. This unique structure makes it a valuable intermediate in pharmaceutical and agrochemical research. The presence of three fluorine atoms and a carbothioamide group enhances its reactivity and potential for diverse applications. Researchers and industry professionals are increasingly interested in this compound due to its versatility in organic synthesis and drug development.

The molecular formula of 2,4,5-trifluorobenzene-1-carbothioamide is C7H4F3NS, with a molecular weight of 191.18 g/mol. Its fluorine substitution pattern at the 2,4,5-positions of the benzene ring contributes to its electron-withdrawing properties, which is particularly useful in designing bioactive molecules. The carbothioamide moiety (-C(=S)NH2) serves as an excellent building block for heterocyclic compounds, making it relevant to current trends in medicinal chemistry.

In pharmaceutical research, 2,4,5-trifluorobenzene carbothioamide has gained attention as a precursor for developing novel kinase inhibitors and antimicrobial agents. The global focus on targeted drug therapies and antibiotic resistance solutions has increased demand for specialized intermediates like this compound. Its structural features allow for the creation of molecules with improved metabolic stability and binding affinity - two critical factors in modern drug design.

The agrochemical industry utilizes 2,4,5-trifluoro benzene-1-carbothioamide in developing new-generation pesticides and herbicides. With growing concerns about sustainable agriculture and environmental impact of crop protection agents, researchers are exploring fluorine-containing compounds for their enhanced efficacy at lower application rates. This aligns with the industry's shift toward precision agriculture technologies and reduced environmental footprint.

From a synthetic chemistry perspective, 1537764-75-2 offers multiple reactive sites for further functionalization. The trifluorinated benzene ring provides opportunities for nucleophilic aromatic substitution reactions, while the thioamide group can participate in cyclization reactions to form various heterocycles. These properties make it valuable for creating structure-activity relationship (SAR) libraries in drug discovery programs.

Market analysis indicates steady growth in demand for fluorinated aromatic building blocks like 2,4,5-trifluorobenzene-1-carbothioamide. The compound's applications in bioconjugation chemistry and proteomics research have expanded its use beyond traditional pharmaceutical synthesis. Recent publications highlight its utility in developing fluorescent probes and molecular imaging agents, areas experiencing rapid growth in diagnostic applications.

Quality control of 2,4,5-trifluorobenzene carbothioamide typically involves HPLC analysis, with purity standards often exceeding 98% for research applications. Storage recommendations include protection from moisture and light at controlled temperatures. These handling protocols ensure stability of the thioamide functionality, which can be sensitive to oxidation under certain conditions.

Environmental and safety considerations for 1537764-75-2 follow standard laboratory chemical handling procedures. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are recommended when working with this compound. The fluorine atoms impart increased stability compared to non-fluorinated analogs, reducing volatility concerns.

Future research directions for 2,4,5-trifluorobenzene-1-carbothioamide include exploration of its metal-chelating properties and potential applications in catalysis and material science. The compound's ability to coordinate with transition metals makes it interesting for developing new catalytic systems and functional materials. These emerging applications position it as a compound of continuing interest across multiple scientific disciplines.

For researchers sourcing 2,4,5-trifluoro benzene carbothioamide, verification of the CAS number 1537764-75-2 is essential to ensure product authenticity. Reputable suppliers provide comprehensive analytical data including 1H NMR, 13C NMR, and mass spectrometry characterization. These quality assurances are particularly important for sensitive applications in medicinal chemistry and biological screening.

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